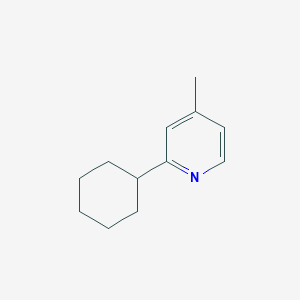

2-Cyclohexyl-4-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclohexyl-4-methylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a cyclohexyl group attached to the second carbon of the pyridine ring and a methyl group attached to the fourth carbon. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4-methylpyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylmethyl ketone with ammonia and formaldehyde can lead to the formation of the desired pyridine derivative. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the purification and isolation of the compound, such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclohexyl-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Cyclohexyl-4-methylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: Utilized in the production of agrochemicals and as a solvent in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-Cyclohexyl-4-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-Cyclohexylpyridine: Lacks the methyl group at the fourth position.

4-Methylpyridine: Lacks the cyclohexyl group at the second position.

2,4-Dimethylpyridine: Contains two methyl groups instead of a cyclohexyl and a methyl group.

Uniqueness: 2-Cyclohexyl-4-methylpyridine is unique due to the presence of both a cyclohexyl and a methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other pyridine derivatives.

Biologische Aktivität

2-Cyclohexyl-4-methylpyridine is a heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activities, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyridine ring with a cyclohexyl group at the second position and a methyl group at the fourth position. Its chemical formula is C12H15N, and it possesses unique properties due to the steric effects of the cyclohexyl group, which can influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against several bacterial strains, making it a candidate for development as an antimicrobial agent. The compound's mechanism involves binding to bacterial enzymes, inhibiting their function, and thereby disrupting bacterial growth.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to altered pharmacokinetics of co-administered drugs, necessitating further studies to understand its implications in polypharmacy scenarios.

The biological activity of this compound is primarily attributed to its ability to bind to various receptors and enzymes. The binding affinity varies depending on the specific target:

- Receptor Binding: The compound may modulate receptor activity, influencing pathways related to inflammation and immune response.

- Enzyme Interaction: It can inhibit enzymatic activity through competitive or non-competitive mechanisms, affecting metabolic processes.

Study on Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound, researchers found that the compound effectively reduced the viability of Staphylococcus aureus in vitro. The study utilized varying concentrations and demonstrated significant bacterial inhibition at concentrations as low as 50 µg/mL.

Pharmacokinetic Studies

A pharmacokinetic evaluation indicated that this compound has moderate absorption characteristics with a bioavailability of approximately 36%. This profile suggests potential for oral administration in therapeutic applications.

Applications in Drug Development

Given its biological activities, this compound is being explored for various therapeutic applications:

- Antimicrobial Agents: Its efficacy against resistant bacterial strains positions it as a promising candidate for new antibiotic formulations.

- Enzyme Modulators: The compound's ability to inhibit specific metabolic enzymes makes it suitable for further exploration in drug interactions and metabolic studies.

Eigenschaften

IUPAC Name |

2-cyclohexyl-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUSSUJITFZKAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.